

# 1-(Pyridin-4-yl)propan-1-amine CAS number lookup

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## Compound of Interest

Compound Name: 1-(Pyridin-4-yl)propan-1-amine

Cat. No.: B1320105

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## Technical Guide: 1-(Pyridin-4-yl)propan-1-amine

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**1-(Pyridin-4-yl)propan-1-amine** is a chemical compound of interest in the fields of medicinal chemistry and drug development. Its structure, featuring a pyridine ring and a chiral aminopropyl group, makes it a valuable scaffold for the synthesis of a variety of molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential biological activities, with a focus on experimental details to aid in further research and development.

### Chemical and Physical Properties

**1-(Pyridin-4-yl)propan-1-amine** can exist as a racemic mixture or as individual enantiomers. The properties of the compound and its common salt forms are summarized below.

Property	Racemic 1-(Pyridin-4-yl)propan-1-amine	(R)-1-(Pyridin-4-yl)propan-1-amine hydrochloride	(S)-1-(Pyridin-4-yl)propan-1-amine
CAS Number	60289-68-1	1311254-88-2[1]	186029-03-8
Molecular Formula	C <sub>8</sub> H <sub>12</sub> N <sub>2</sub>	C <sub>8</sub> H <sub>13</sub> ClN <sub>2</sub>	C <sub>8</sub> H <sub>12</sub> N <sub>2</sub>
Molecular Weight	136.19 g/mol	172.66 g/mol	136.19 g/mol
Appearance	Not specified	Not specified	Not specified
Predicted XlogP	0.6[2]	Not available	Not available

## Synthesis of 1-(Pyridin-4-yl)propan-1-amine

The synthesis of **1-(Pyridin-4-yl)propan-1-amine** can be achieved through several synthetic routes. Two common and effective methods are Reductive Amination and the Leuckart Reaction.

### Experimental Protocol 1: Synthesis via Reductive Amination of 4-Propionylpyridine

This method involves the reaction of 4-propionylpyridine with an amine source in the presence of a reducing agent.

Materials:

- 4-Propionylpyridine
- Ammonium formate or Formamide
- Reducing agent (e.g., Sodium borohydride, Sodium cyanoborohydride)
- Anhydrous solvent (e.g., Methanol, Ethanol)
- Hydrochloric acid (for salt formation, if desired)
- Sodium hydroxide (for neutralization)

- Organic solvent for extraction (e.g., Dichloromethane, Ethyl acetate)
- Drying agent (e.g., Anhydrous sodium sulfate, Magnesium sulfate)

Procedure:

- **Imine Formation:** Dissolve 4-propionylpyridine (1 equivalent) in an anhydrous solvent such as methanol. Add ammonium formate (excess, e.g., 10 equivalents) or formamide. Stir the mixture at room temperature for a specified period (e.g., 2-4 hours) to facilitate the formation of the intermediate imine. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- **Reduction:** Cool the reaction mixture in an ice bath. Slowly add the reducing agent, such as sodium borohydride (e.g., 1.5 equivalents), in portions while maintaining the temperature below 10 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional period (e.g., 12-24 hours).
- **Work-up:** Quench the reaction by the slow addition of water. Remove the solvent under reduced pressure. Add water to the residue and basify with a sodium hydroxide solution to a pH of >10.
- **Extraction:** Extract the aqueous layer with an organic solvent like dichloromethane or ethyl acetate (3 x volumes). Combine the organic layers.
- **Purification:** Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude **1-(pyridin-4-yl)propan-1-amine**. Further purification can be achieved by column chromatography on silica gel or by distillation under reduced pressure.

## Experimental Protocol 2: Synthesis via the Leuckart Reaction

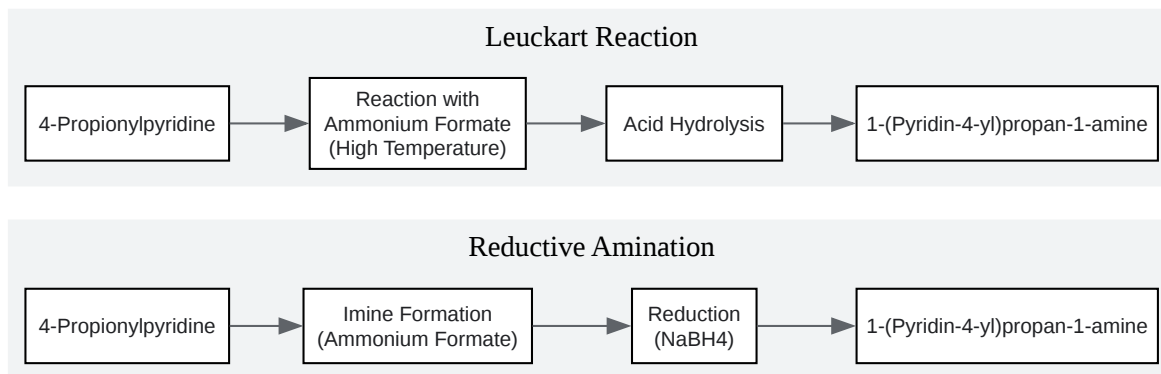
The Leuckart reaction is a classic method for the reductive amination of ketones using formic acid or its derivatives as both the reducing agent and the nitrogen source.<sup>[3]</sup>

Materials:

- 4-Propionylpyridine
- Ammonium formate or Formamide and Formic acid
- Hydrochloric acid
- Sodium hydroxide
- Organic solvent for extraction (e.g., Diethyl ether)

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser, mix 4-propionylpyridine (1 equivalent) with a significant excess of ammonium formate (e.g., 5-10 equivalents) or a mixture of formamide and formic acid.
- **Heating:** Heat the reaction mixture to a high temperature, typically between 160-185 °C, for several hours (e.g., 6-24 hours). The reaction progress can be monitored by TLC.
- **Hydrolysis of Formamide Intermediate:** Cool the reaction mixture and add a solution of hydrochloric acid. Heat the mixture to reflux to hydrolyze the intermediate N-formyl derivative to the free amine.
- **Work-up and Isolation:** After cooling, make the solution strongly alkaline with a concentrated sodium hydroxide solution. Extract the product with an organic solvent such as diethyl ether.
- **Purification:** Dry the ethereal extract over a suitable drying agent, filter, and remove the solvent by evaporation. The resulting crude product can be purified by distillation under reduced pressure.



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Caption: Synthetic routes to **1-(Pyridin-4-yl)propan-1-amine**.

## Potential Biological Activities and Experimental Assays

Derivatives of **1-(pyridin-4-yl)propan-1-amine** have been investigated for their potential to interact with various biological targets, particularly within the central nervous system. Research suggests that compounds with similar structures may influence neurotransmitter systems.<sup>[4]</sup> Potential areas of investigation include interactions with serotonin and dopamine receptors, and inhibition of monoamine oxidase (MAO).

### Experimental Protocol 3: In Vitro Serotonin Receptor Binding Assay

This protocol describes a general method for assessing the binding affinity of **1-(pyridin-4-yl)propan-1-amine** to serotonin receptors using a competitive radioligand binding assay.

Materials:

- Cell membranes prepared from cells expressing the desired serotonin receptor subtype (e.g., 5-HT<sub>1A</sub>, 5-HT<sub>2A</sub>).

- Radioligand specific for the receptor subtype (e.g., [ $^3\text{H}$ ]8-OH-DPAT for 5-HT<sub>1A</sub>).
- **1-(Pyridin-4-yl)propan-1-amine** (test compound).
- Non-specific binding control (e.g., a high concentration of a known ligand).
- Assay buffer (e.g., Tris-HCl buffer with appropriate ions).
- Scintillation cocktail and scintillation counter.
- 96-well filter plates and vacuum manifold.

Procedure:

- **Assay Setup:** In a 96-well plate, add the assay buffer, the radioligand at a concentration near its  $K_d$ , and varying concentrations of **1-(pyridin-4-yl)propan-1-amine**. Include wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a non-labeled ligand).
- **Incubation:** Add the cell membranes to each well to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., room temperature or 37 °C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.
- **Termination and Filtration:** Terminate the binding reaction by rapid filtration through the filter plates using a vacuum manifold. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
- **Quantification:** After drying the filters, add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
- **Data Analysis:** Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the  $\text{IC}_{50}$  value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. The  $K_i$  (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

## Experimental Protocol 4: Monoamine Oxidase (MAO) Inhibition Assay

This protocol outlines a spectrophotometric method to determine the inhibitory activity of **1-(pyridin-4-yl)propan-1-amine** against MAO-A and MAO-B.<sup>[5][6][7]</sup>

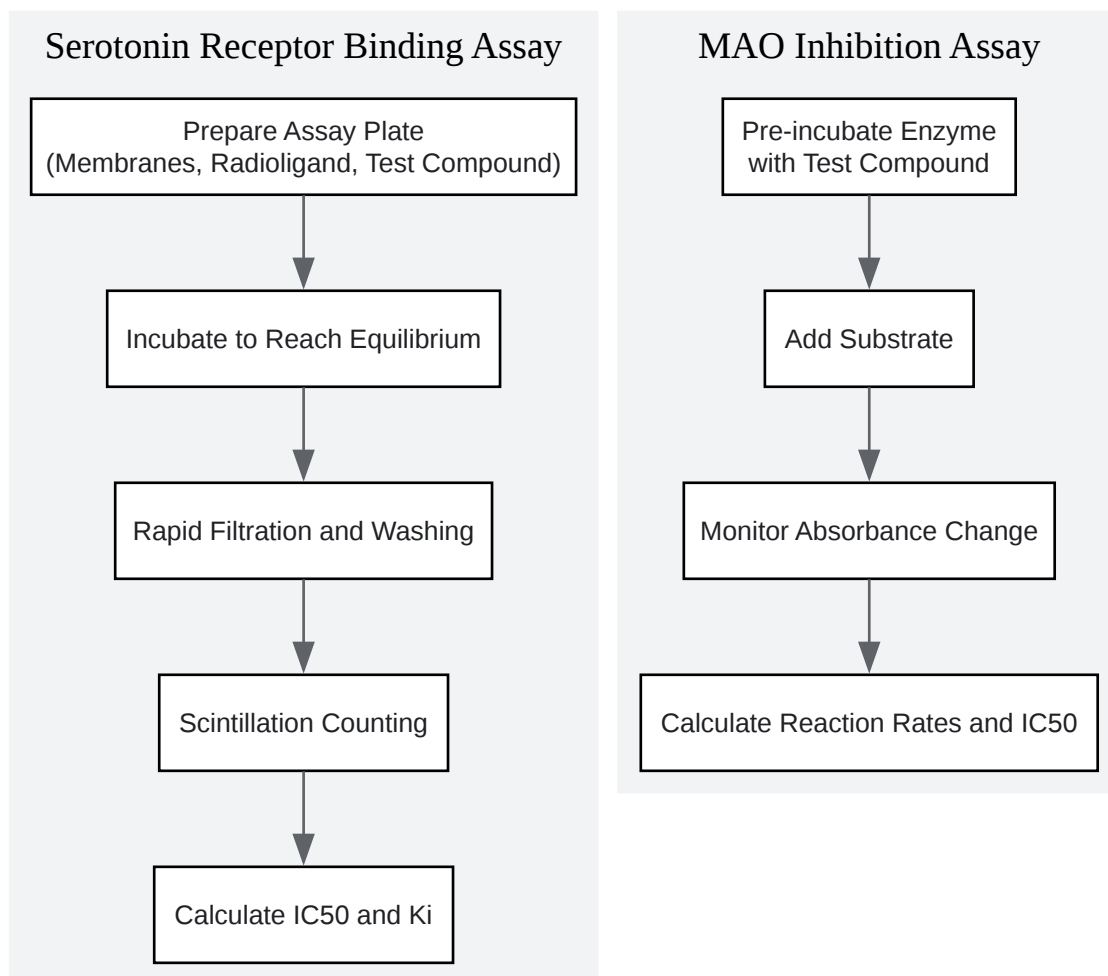
Materials:

- Recombinant human MAO-A and MAO-B enzymes.
- Substrate for MAO-A (e.g., kynuramine) and MAO-B (e.g., benzylamine).<sup>[5]</sup>
- **1-(Pyridin-4-yl)propan-1-amine** (test compound).
- Known MAO inhibitors for positive controls (e.g., clorgyline for MAO-A, selegiline for MAO-B).
- Assay buffer (e.g., phosphate buffer).
- Spectrophotometer or microplate reader.

Procedure:

- **Enzyme and Inhibitor Pre-incubation:** In a 96-well plate, pre-incubate the MAO-A or MAO-B enzyme with varying concentrations of **1-(pyridin-4-yl)propan-1-amine** in the assay buffer for a specific time (e.g., 15 minutes) at 37 °C.
- **Initiation of Reaction:** Initiate the enzymatic reaction by adding the respective substrate (kynuramine for MAO-A or benzylamine for MAO-B).
- **Measurement:** Monitor the change in absorbance over time at a specific wavelength (e.g., 316 nm for the product of kynuramine oxidation or 250 nm for benzaldehyde formation from benzylamine).<sup>[5]</sup>
- **Data Analysis:** Calculate the initial reaction rates from the linear portion of the absorbance versus time plots. Determine the percentage of inhibition for each concentration of the test compound relative to the control (enzyme and substrate without inhibitor). Plot the

percentage of inhibition against the logarithm of the inhibitor concentration to determine the  $IC_{50}$  value.

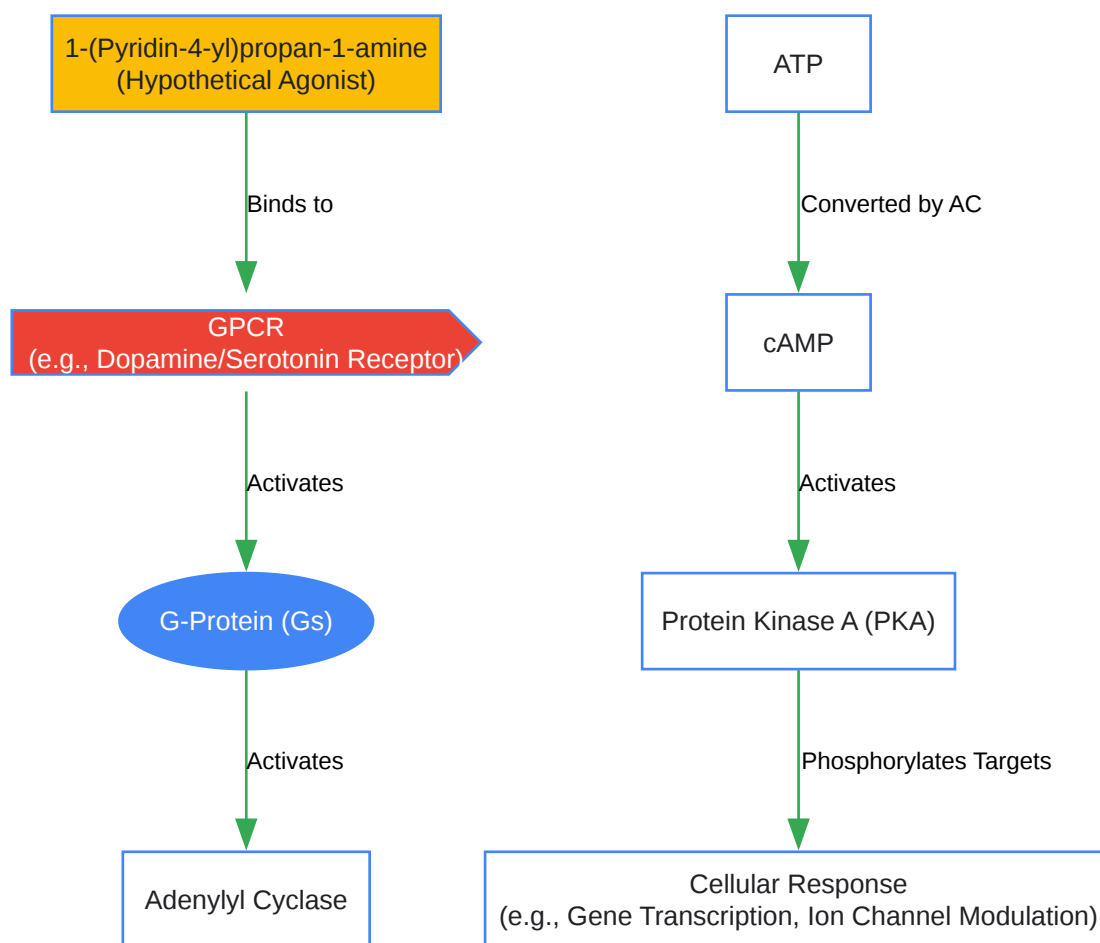


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Caption: Workflow for in vitro biological evaluation.

## Potential Signaling Pathway Involvement

While specific signaling pathways for **1-(pyridin-4-yl)propan-1-amine** are not yet fully elucidated, its structural similarity to known neuroactive compounds suggests potential interactions with G-protein coupled receptors (GPCRs) such as dopamine and serotonin receptors. For instance, if found to be an agonist at a  $G_s$ -coupled receptor, it could initiate a signaling cascade involving the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).



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Caption: Hypothetical Gs-coupled GPCR signaling pathway.

## Conclusion

**1-(Pyridin-4-yl)propan-1-amine** is a versatile chemical entity with potential for further exploration in drug discovery. This guide provides foundational information and detailed experimental protocols to facilitate its synthesis and biological evaluation. Researchers are encouraged to utilize these methods as a starting point for their investigations into the therapeutic potential of this and related compounds. Further studies are warranted to fully characterize its pharmacological profile and mechanism of action.

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